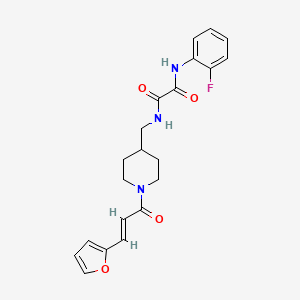
(E)-N1-(2-fluorophenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N1-(2-fluorophenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H22FN3O4 and its molecular weight is 399.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-N1-(2-fluorophenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide, with CAS number 1235699-42-9, is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H22FN3O4 with a molecular weight of 399.4 g/mol. The structural representation is critical for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H22FN3O4 |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 1235699-42-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The furan and oxalamide moieties are thought to play significant roles in these interactions, influencing binding affinity and specificity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as tyrosinase activity, which is crucial in melanin synthesis.
- Receptor Modulation : It may act as a modulator for certain receptors, altering cellular responses and signaling pathways.
Biological Activity
Recent research has highlighted various biological activities associated with this compound:
Antioxidant Activity
Studies indicate that derivatives of oxalamides exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.
Antimicrobial Properties
Preliminary data suggest that this compound may possess antimicrobial activity against various bacterial strains, although detailed studies are needed to confirm these effects.
Case Studies
- Tyrosinase Inhibition : A related compound showed significant inhibition of mushroom tyrosinase, with IC50 values indicating potent activity. This suggests that this compound could be explored for cosmetic applications aimed at skin lightening through melanin regulation .
- Cellular Studies : In vitro studies demonstrated that the compound could reduce melanin synthesis in B16F10 melanoma cells, indicating potential use as an antipigmentation agent .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
- Furan Ring : Contributes to the lipophilicity and potential interaction with lipid membranes.
- Oxalamide Linkage : Essential for maintaining structural integrity and facilitating interaction with target proteins.
Propiedades
IUPAC Name |
N'-(2-fluorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4/c22-17-5-1-2-6-18(17)24-21(28)20(27)23-14-15-9-11-25(12-10-15)19(26)8-7-16-4-3-13-29-16/h1-8,13,15H,9-12,14H2,(H,23,27)(H,24,28)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFMGUBZWXUDIP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2F)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2F)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














